4-aminotetrahydro-2H-thiopyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-aminotetrahydro-2H-thiopyran-4-carboxamide” is a chemical compound . It is also known as Tetrahydro-2H-pyran-4-amine .
Molecular Structure Analysis
The molecular formula of “4-aminotetrahydro-2H-thiopyran-4-carboxamide” is C6H12N2O2 . The InChI code is 1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-aminotetrahydro-2H-thiopyran-4-carboxamide” include a molecular weight of 144.17 , and a refractive index of n20/D 1.463 .Scientific Research Applications
AMPK Activation and Its Implications
Research on 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), an AMPK activator, highlights its extensive use in studying AMPK's role in metabolism and cancer pathogenesis. The review emphasizes that while AICAr has contributed significantly to understanding AMPK biology, it also has important AMPK-independent effects, cautioning against attributing all AICAr-mediated effects to AMPK activation alone (Visnjic et al., 2021).
Spin Labeling in Peptide Studies
The spin label amino acid TOAC has been applied in peptide studies to analyze backbone dynamics and secondary structure, utilizing techniques like EPR spectroscopy. This research underscores the utility of TOAC in investigating peptides' interactions with membranes and proteins, highlighting the compound's contributions to understanding peptide behavior at the molecular level (Schreier et al., 2012).
Antitumor Activity of Imidazole Derivatives
A review of imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and others, explores their antitumor activity. This research indicates these compounds' potential in developing new antitumor drugs and studying compounds with varying biological properties (Iradyan et al., 2009).
Acrylamide Research and Food Safety
Investigations into acrylamide, a compound formed in food during heat treatment, highlight its significance in understanding food safety and potential health risks. This comprehensive review covers the analytical, mechanistic, and toxicological aspects of acrylamide, offering insights into reducing its levels in food products for safety concerns (Taeymans et al., 2004).
Kynurenine and Quinoline-3-Carboxamide-Derived Drugs
Research on kynurenine pathway metabolites and quinoline-3-carboxamide-derived drugs demonstrates their potential in treating neurodegenerative diseases and cancer. This area of study reveals the therapeutic possibilities of manipulating this pathway and related compounds in addressing a variety of diseases (Boros & Vécsei, 2020).
properties
IUPAC Name |
4-aminothiane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPGIXOTHYODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminotetrahydro-2H-thiopyran-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.